molecular formula C22H26BrN3O2 B2890697 (S)-6-溴-1-(仲丁基)-N-((4,6-二甲基-2-氧代-1,2-二氢吡啶-3-基)甲基)-3-甲基-1H-吲哚-4-甲酰胺 CAS No. 1346574-54-6

(S)-6-溴-1-(仲丁基)-N-((4,6-二甲基-2-氧代-1,2-二氢吡啶-3-基)甲基)-3-甲基-1H-吲哚-4-甲酰胺

货号: B2890697
CAS 编号: 1346574-54-6
分子量: 444.373
InChI 键: CWZRACDIDASDPP-HNNXBMFYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(S)-6-bromo-1-(sec-butyl)-N-((4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)-3-methyl-1H-indole-4-carboxamide is a useful research compound. Its molecular formula is C22H26BrN3O2 and its molecular weight is 444.373. The purity is usually 95%.
BenchChem offers high-quality (S)-6-bromo-1-(sec-butyl)-N-((4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)-3-methyl-1H-indole-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-6-bromo-1-(sec-butyl)-N-((4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)-3-methyl-1H-indole-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

吲哚衍生物合成与应用

对吲哚衍生物(包括具有溴取代基和甲酰胺基团的衍生物)的研究突出了它们在药物化学和材料科学中的重要性。例如,吲哚衍生物已通过创新方法合成,展示了它们作为药物和生物活性化合物开发中中间体的潜力。如 Miki 等人 (2006) 的工作中所见,吲哚衍生物的溴化展示了溴化中间体在合成化学中的用途,可能适用于合成所讨论的化合物 (Miki、Umemoto、Nakamura、Hibino、Ohkita、Kato 和 Aoki,2006)

药物设计中的甲酰胺官能团

甲酰胺官能团在药物设计中至关重要,它提供氢键能力,这对许多药物的生物活性至关重要。对具有甲酰胺官能团的化合物的研究,例如 Umehara、Ueda 和 Tokuyama (2016) 的研究,探索了它们的合成及其与生物靶标的潜在相互作用,表明该官能团在增强药物特性方面的相关性 (Umehara、Ueda 和 Tokuyama,2016)

潜在的抗原生动物应用

对具有类似于吲哚衍生物的结构基序的新型双阳离子化合物的研究显示出显着的抗原生动物活性,如 Ismail 等人 (2004) 所示。此类研究暗示了所讨论的化合物在开发新的抗原生动物剂中的潜在应用,利用结构特征进行治疗 (Ismail、Brun、Wenzler、Tanious、Wilson 和 Boykin,2004)

合成方法和化学转化

Bacchi 等人 (2005) 和 Hirokawa、Horikawa 和 Kato (2000) 证明的复杂吲哚衍生物的制备合成方法,提供了对具有复杂结构的分子构建的见解,包括溴化和甲酰胺形成的策略性使用。这些方法是合成具有特定功能和结构要求的化合物的基础 (Bacchi、Costa、Della Ca’、Gabriele、Salerno 和 Cassoni,2005);(Hirokawa、Horikawa 和 Kato,2000)

属性

IUPAC Name

6-bromo-1-[(2S)-butan-2-yl]-N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-3-methylindole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26BrN3O2/c1-6-15(5)26-11-13(3)20-17(8-16(23)9-19(20)26)21(27)24-10-18-12(2)7-14(4)25-22(18)28/h7-9,11,15H,6,10H2,1-5H3,(H,24,27)(H,25,28)/t15-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWZRACDIDASDPP-HNNXBMFYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)N1C=C(C2=C(C=C(C=C21)Br)C(=O)NCC3=C(C=C(NC3=O)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)N1C=C(C2=C(C=C(C=C21)Br)C(=O)NCC3=C(C=C(NC3=O)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Added sequentially to a reaction flask were 6-bromo-1-(sec-butyl)-3-methyl-1H-indole-4-carboxylic acid (1.33 g, 4.29 mmol), 3-(aminomethyl)-4,6-dimethyl-2(1H)-pyridinone (1.213 g, 6.43 mmol), 1-hydroxy-7-azabenzotriazole (0.875 g, 6.43 mmol), EDC (1.233 g, 6.43 mmol), followed by DMSO (30 mL, via syringe) and then N-methylmorpholine (1.886 mL, 17.15 mmol, via syringe). The contents were sealed and stirred at room temperature and the solids gradually dissolved. The contents were stirred at room temperature for 32 h, and then slowly diluted into 220 mL of ice-water with stirring. The contents were stirred for 10 min, and then allowed to stand for an additional 10 min. The contents were filtered and the filtered solid was washed with additional water (50 mL). The solid was then air dried for 10 min, and then in a vacuum oven at 50° C. for 23 h total. The product was collected as 1.75 g (87%). 1H NMR (400 MHz, DMSO-d6) δ ppm 0.69 (t, J=7.33 Hz, 3H), 1.36 (d, J=6.57 Hz, 3H), 1.77 (dq, J=10.29, 7.09 Hz, 2H), 2.12 (d, J=9.09 Hz, 6H), 2.21 (s, 3H), 4.30 (d, J=5.05 Hz, 2H), 4.43-4.56 (m, 1H), 5.86 (s, 1H), 6.99 (d, J=1.52 Hz, 1H), 7.30 (s, 1H), 7.77 (d, J=1.77 Hz, 1H), 8.25 (t, J=4.93 Hz, 1H), 11.49 (br. s., 1H); LCMS=444.1 (MH+).
Quantity
1.33 g
Type
reactant
Reaction Step One
Quantity
1.213 g
Type
reactant
Reaction Step Two
Quantity
0.875 g
Type
reactant
Reaction Step Three
Name
Quantity
1.233 g
Type
reactant
Reaction Step Four
Quantity
1.886 mL
Type
reactant
Reaction Step Five
[Compound]
Name
ice water
Quantity
220 mL
Type
reactant
Reaction Step Six

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。